molecular formula C10H15N B1351860 1-Phenylbutan-1-amine CAS No. 2941-19-7

1-Phenylbutan-1-amine

Cat. No.: B1351860
CAS No.: 2941-19-7
M. Wt: 149.23 g/mol
InChI Key: XHOXKVFLASIOJD-UHFFFAOYSA-N
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Description

1-Phenylbutan-1-amine is a primary amine with the molecular formula C₁₀H₁₃N (molecular weight: 149.24 g/mol). Its structure consists of a butyl chain substituted with a phenyl group at the first carbon and an amine group at the terminal position. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a scaffold for designing bioactive molecules. For instance, enantiomers of this compound, such as (S)- and (R)- configurations, have been synthesized to study structure-activity relationships in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutan-1-amine can be synthesized through various methods, including reductive amination of carbonyl compounds. One common approach involves the reduction of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride in the presence of a catalyst . Another method involves the reductive amination of benzyl halides using sodium borohydride and montmorillonite K-10 catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the production of chiral amines, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical and Physical Properties

1-Phenylbutan-1-amine has a molecular weight of 149.237 g/mol . The boiling point of the compound is 220°C .

Scientific Research Applications

  • Organic Synthesis: this compound serves as an intermediate in the synthesis of various organic compounds.
  • Research Areas: It is used in proteomics research . It has potential applications in metabolomics, pharmaceutical research, toxicology, forensic investigations, environmental analysis, food control, and various industrial applications .

Safety and Hazards

This compound can be harmful if swallowed and cause severe skin burns and eye damage . It may also cause skin and respiratory irritation .

GHS Classification :

  • Acute Toxicity, Oral: Harmful if swallowed
  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage; causes skin irritation
  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation: May cause respiratory irritation

Precautionary statements: P260, P261, P264, P264+P265, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P351+P338, P305+P354+P338, P316, P319, P321, P330, P332+P317, P337+P317, P362+P364, P363, P403+P233, P405, and P501

Chemical Identifiers

  • CAS Number: 2941-19-7
  • IUPAC Name: (1S)-1-phenylbutan-1-amine
  • Molecular Formula: C10H15N
  • InChI Key: XHOXKVFLASIOJD-JTQLQIEISA-N
  • PubChem CID: 2449444

Comparison with Similar Compounds

Structural Isomers

1-Phenylbutan-1-amine shares its molecular formula (C₁₀H₁₃N ) with several structural isomers, differing in the position of the amine group or phenyl substitution:

Compound Name CAS Number Structure Key Properties/Applications
2-Phenylbutan-1-amine 34577-88-3 Amine at C1, phenyl at C2 Liquid at RT; used in specialty synthesis
4-Phenylbutan-2-amine 22374-89-6 Amine at C2, phenyl at C4 Intermediate in pharmaceutical synthesis
3-Amino-1-phenylbutane 22148-77-2 Amine at C3, phenyl at C1 Studied for chiral resolution techniques

Key Differences :

  • Boiling Points/Solubility : Positional isomerism affects polarity. For example, 2-phenylbutan-1-amine (liquid at RT) may exhibit lower boiling points compared to isomers with internal amine groups due to reduced hydrogen bonding .
  • Biological Activity : this compound derivatives show enhanced binding to kinesin spindle protein (KSP) inhibitors compared to 4-phenylbutan-2-amine analogs, highlighting the role of amine positioning in medicinal chemistry .

Substituted Derivatives

Substitution of the phenyl group or butyl chain alters electronic and steric properties:

Compound Name CAS Number Substituent/Modification Key Properties/Applications
4-Phenoxybutan-1-amine CID 116240 Phenoxy group at C4 Enhanced solubility in polar solvents; potential in agrochemicals
N,N-Dimethyl-4-phenylbutan-1-amine - Dimethylamine at terminal C1 Increased lipophilicity; used in surfactant formulations
4-(Phenothiazin-10-yl)butan-1-amine 184776-54-3 Phenothiazine moiety at C4 Explored for CNS-targeting drug delivery

Key Differences :

  • Electronic Effects: The phenoxy group in 4-phenoxybutan-1-amine introduces electron-withdrawing effects, reducing basicity compared to this compound .
  • Pharmacokinetics: Phenothiazine-substituted derivatives exhibit improved blood-brain barrier penetration due to aromatic heterocycles .

Stereoisomers

Chiral variants of this compound demonstrate enantiomer-specific bioactivity:

Compound Name CAS Number Configuration Key Properties/Applications
(S)-3-Methyl-1-phenylbutan-1-amine 1173110-86-5 S-configuration Higher affinity for dopamine receptors in preclinical studies
(R)-1-Phenylbutan-1-amine - R-configuration Used as a control in enantioselective catalysis

Key Differences :

  • Binding Affinity : The (S)-enantiomer of 3-methyl-1-phenylbutan-1-amine shows 10-fold higher activity in receptor assays compared to the (R)-form .
  • Synthetic Utility : (R)-1-Phenylbutan-1-amine serves as a chiral auxiliary in asymmetric synthesis, enabling access to enantiopure pharmaceuticals .

Biological Activity

1-Phenylbutan-1-amine, also known as phenylbutylamine, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol

This compound features a phenyl group attached to a butanamine backbone, which contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. It has been shown to act as a:

  • Monoamine Oxidase Inhibitor (MAOI) : By inhibiting monoamine oxidase enzymes, it increases the levels of neurotransmitters such as serotonin and dopamine in the brain.
  • Receptor Agonist/Antagonist : It can modulate various receptors, influencing neurotransmission and potentially affecting mood and behavior.

1. Pharmacological Uses

This compound is investigated for its potential therapeutic applications, including:

  • Antidepressants : As a precursor or active component in antidepressant formulations.
  • Stimulants : Its structural similarity to amphetamines suggests potential use in enhancing cognitive functions or physical performance.

2. Research Applications

The compound is widely used in scientific research for:

  • Enzyme Studies : It serves as a substrate in enzyme kinetics studies, particularly involving amine dehydrogenases.
  • Ligand Studies : Used in receptor binding studies to understand ligand-receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Interaction

A study assessed the interaction of this compound with monoamine oxidase (MAO) enzymes. The results indicated that the compound effectively inhibited MAO activity, leading to increased levels of serotonin and norepinephrine in vitro. This suggests potential antidepressant properties .

Study 2: Receptor Binding Affinity

Research on receptor binding revealed that this compound has a significant affinity for serotonin receptors, particularly the 5HT2A_{2A} subtype. This interaction may explain its mood-enhancing effects observed in animal models .

Data Table: Summary of Biological Activities

Activity Type Description Reference
MAO InhibitionInhibits monoamine oxidase, increasing neurotransmitter levels
Receptor InteractionBinds to serotonin receptors (5HT2A_{2A}), influencing mood
Enzyme SubstrateActs as a substrate for amine dehydrogenases
Potential AntidepressantInvestigated as an antidepressant agent due to its biochemical effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenylbutan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-phenylbutan-1-one using ammonia and hydrogen gas over a palladium catalyst. Yield optimization requires careful control of temperature (50–80°C), hydrogen pressure (3–5 atm), and stoichiometric ratios of reactants. Purity is enhanced by post-synthesis purification via fractional distillation or recrystallization using ethanol/water mixtures. Analytical techniques like <sup>1</sup>H NMR and GC-MS should confirm structural integrity and purity (>95%) .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • Methodological Answer : Stereochemical analysis involves chiral HPLC with a cellulose-based column to resolve enantiomers. Electronic properties are studied via UV-Vis spectroscopy (λmax ~260 nm in ethanol) and computational methods (DFT calculations using Gaussian09 with B3LYP/6-31G* basis sets). Polar solvents like DMSO enhance resolution in spectroscopic analyses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors (vapor pressure: 0.12 mmHg at 25°C). Wear nitrile gloves and goggles due to moderate skin irritation potential (LD50 oral rat: 480 mg/kg). Store in amber glass containers under nitrogen to prevent oxidation. Spill management requires neutralization with 10% acetic acid followed by adsorption with vermiculite .

Advanced Research Questions

Q. How do structural modifications to this compound affect its binding affinity to monoamine transporters?

  • Methodological Answer : Introduce substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) and evaluate binding via competitive radioligand assays ([<sup>3</sup>H]WIN35428 for dopamine transporters). IC50 values correlate with hydrophobicity (logP) and steric bulk, quantified using QSAR models. Molecular docking (AutoDock Vina) identifies key interactions with transporter active sites .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., δ 42.5 vs. 44.1 ppm for the amine-bearing carbon) may arise from solvent effects or tautomerism. Replicate experiments under standardized conditions (CDCl3, 25°C) and validate via heteronuclear correlation spectroscopy (HSQC). Cross-reference with crystallographic data (if available) to confirm assignments .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in pharmacological studies?

  • Methodological Answer : Variability in residual solvents (e.g., ethanol) or enantiomeric excess (>98% ee required) alters pharmacokinetic parameters. Implement strict QC protocols: Karl Fischer titration for moisture, chiral GC for enantiopurity, and LC-MS for byproduct profiling. Use ANOVA to statistically compare batch effects on IC50 values in dose-response assays .

Q. What mechanistic insights explain the oxidative degradation pathways of this compound under ambient storage conditions?

  • Methodological Answer : Degradation involves autoxidation of the amine group to nitroso derivatives, accelerated by light and oxygen. Monitor via accelerated stability studies (40°C/75% RH for 6 months) and identify degradation products using HRMS and <sup>1</sup>H-<sup>15</sup>N HMBC. Antioxidants like BHT (0.01% w/w) or argon purging during storage mitigate degradation .

Q. Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReductive amination, GC-MSTemperature, catalyst loading, solvent choice
Stereochemical ResolutionChiral HPLC, polarimetryMobile phase composition, column temperature
Binding Affinity StudiesRadioligand assays, molecular dockingRadioligand concentration, docking scoring
Degradation AnalysisHRMS, stability chambersRH, temperature, light exposure

Properties

IUPAC Name

1-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXKVFLASIOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394072
Record name 1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-19-7
Record name 1-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Phenylbutyl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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